N6,N6-Dimethylquinoline-3,6-diamine
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Overview
Description
N6,N6-Dimethylquinoline-3,6-diamine is a chemical compound with the molecular formula C11H13N3 and a molecular weight of 187.24 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a quinoline ring substituted with two methyl groups and two amino groups.
Preparation Methods
Chemical Reactions Analysis
N6,N6-Dimethylquinoline-3,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the amino groups.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N6,N6-Dimethylquinoline-3,6-diamine has several scientific research applications:
Chemistry: It is used as a reference standard in pharmaceutical testing and chemical analysis.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications.
Medicine: Research into its potential therapeutic uses and effects on biological pathways is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N6,N6-Dimethylquinoline-3,6-diamine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins and enzymes, potentially affecting their function. This interaction can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
N6,N6-Dimethylquinoline-3,6-diamine can be compared with other similar compounds, such as:
N6,N6-Diethylquinoline-3,6-diamine: This compound has ethyl groups instead of methyl groups, which may affect its reactivity and interactions.
N6,N6-Dimethyladenosine: Although structurally different, this compound shares the dimethyl substitution pattern and can be used for comparative studies.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C11H13N3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
6-N,6-N-dimethylquinoline-3,6-diamine |
InChI |
InChI=1S/C11H13N3/c1-14(2)10-3-4-11-8(6-10)5-9(12)7-13-11/h3-7H,12H2,1-2H3 |
InChI Key |
YQTPCOCYKRVZIN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=CC(=CN=C2C=C1)N |
Origin of Product |
United States |
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